molecular formula C19H21ClN4 B7835259 N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine

Cat. No.: B7835259
M. Wt: 340.8 g/mol
InChI Key: NSVOREQCWCWHCQ-UHFFFAOYSA-N
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Description

The compound identified as “N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” is a chemical entity with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to purify the compound and verify its structure.

Chemical Reactions Analysis

Types of Reactions

“N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The choice of solvent, temperature, and reaction time also plays a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

“N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new molecules.

    Biology: It is employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the structure of the compound and the nature of its interactions with the target molecules.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c20-15-6-2-1-5-14(15)13-22-18-19(9-11-21-12-10-19)24-17-8-4-3-7-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVOREQCWCWHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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